molecular formula C10H5F2KO3 B1406775 Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate CAS No. 1803598-39-1

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1406775
CAS No.: 1803598-39-1
M. Wt: 250.24 g/mol
InChI Key: JVELCOJHBHVJCG-UHFFFAOYSA-M
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Description

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate (CAS Number: 1803598-39-1) is an organic compound with a molecular weight of 250.24 . It is widely studied for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C10H5F2KO3. The InChI Code is 1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate serves as a key intermediate in various synthetic pathways. For instance, it has been utilized in the selective metalation of unprotected methoxy benzoic acids, leading to the synthesis of distinct compounds like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Such transformations are pivotal in developing new chemical entities with potential applications in pharmaceuticals and materials science.

Role in Antimicrobial Research

Research indicates that derivatives of benzofuran, like this compound, have shown promising results in antimicrobial studies. For example, compounds synthesized from similar benzofuran derivatives exhibited antibacterial activity comparable to established antibiotics against pathogens like Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium (Görlitzer, Kramer, & Boyle, 2000).

Applications in Organic Chemistry and Drug Development

The compound plays a significant role in organic chemistry, serving as a building block for various organic syntheses. Its derivatives have been used in molecular docking and antituberculosis studies, indicating their relevance in drug discovery (Thorat et al., 2016). Additionally, its derivatives have been explored for their antimicrobial properties, further underscoring its utility in developing new therapeutic agents (Kumari et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, including Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate, are being studied for their potential applications in various fields. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

potassium;5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELCOJHBHVJCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-39-1
Record name potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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